4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C7H4ClF3N4 |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-3-2(7(9,10)11)1-13-5(3)15-6(12)14-4/h1H,(H3,12,13,14,15) |
InChI Key |
UUGKNXZAEMWZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The chlorine atom can be introduced via chlorination reactions using reagents like N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention due to its potential therapeutic applications. It serves as a scaffold for the development of various pharmacologically active agents, particularly in treating diseases such as cancer and autoimmune disorders.
Case Study: Tofacitinib Development
Tofacitinib, a well-known Janus kinase inhibitor used for rheumatoid arthritis, has structural similarities to pyrrolopyrimidine derivatives, including 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This compound's ability to modulate immune responses positions it as a candidate for further drug development targeting similar pathways .
Research indicates that this compound exhibits notable biological activity, including:
- Antiviral Properties : Investigated for its effectiveness against viral infections through inhibition of viral replication mechanisms.
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Chemical Synthesis
As a versatile building block, it is utilized in synthesizing more complex organic molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Mechanism of Action
The mechanism of action of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Isomer)
This structural isomer (CAS 1092352-49-2) places the amino group at position 5 instead of position 2. This shift alters hydrogen-bonding interactions with biological targets. For example, the 2-amine in the target compound may engage in stronger interactions with kinase ATP-binding pockets, whereas the 5-amine isomer shows reduced activity in kinase assays .
5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Replacing the trifluoromethyl group with iodine (compound 17 in ) enables cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl or aryl groups.
Functional Group Modifications
N⁴-Cyclohexyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (70)
This derivative substitutes the 4-chloro group with a cyclohexylamine, enhancing selectivity for IKKα kinase inhibition (IC₅₀ = 12 nM). The cyclohexyl group introduces steric bulk, reducing off-target effects compared to the parent compound .
4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (8a)
Replacing chlorine with pyrrolidine (a secondary amine) increases basicity and solubility. This modification improves oral bioavailability in preclinical models, though it reduces synthetic versatility due to the absence of a leaving group .
Aromatic and Heterocyclic Derivatives
5-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This compound (CAS 121405-36-5) features a 4-methylphenyl group at position 5 and an amino group at position 4. The aryl substituent enhances π-π stacking with tyrosine kinases like Mer and Axl, achieving IC₅₀ values < 50 nM in cellular assays. In contrast, the trifluoromethyl group in the target compound provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .
MT-Tubercidin (7-(5'-Methylthio-β-D-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine)
A glycosylated analog with a sugar moiety at position 7, MT-tubercidin exhibits improved water solubility but reduced membrane permeability compared to the target compound. It is primarily used in antimicrobial studies .
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Biological Activity | Advantages Over Target Compound | Limitations | Ref. |
|---|---|---|---|---|---|---|
| Target Compound | 4-Cl, 5-CF₃, 2-NH₂ | 248.58 | Kinase inhibition, intermediate | Metabolic stability, synthetic utility | Low solubility | [1,8] |
| 5-Iodo-4-chloro-2-amine (17) | 4-Cl, 5-I, 2-NH₂ | 269.06 | Antiparasitic (e.g., T. brucei) | Enables cross-coupling reactions | Higher molecular weight | [2] |
| N⁴-Cyclohexyl-5-CF₃-2,4-diamine (70) | 4-Cyclohexyl, 5-CF₃, 2-NH₂ | 341.80 | IKKα inhibition (IC₅₀ = 12 nM) | Improved kinase selectivity | Complex synthesis | [1] |
| 5-(4-Methylphenyl)-4-amine | 5-(4-MePh), 4-NH₂ | 225.26 | Mer/Axl kinase inhibition | Strong π-π interactions | Reduced metabolic stability | [17] |
| MT-Tubercidin | 7-Sugar, 2-NH₂ | 365.34 | Antimicrobial | High solubility | Poor cell penetration | [5] |
Biological Activity
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 1211520-73-8) is a compound within the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
- Molecular Formula: CHClFN
- Molecular Weight: 221.57 g/mol
- IUPAC Name: 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Purity: Typically >96% in commercial preparations
The biological activity of this compound is primarily attributed to its ability to inhibit specific receptor tyrosine kinases, notably the colony-stimulating factor 1 receptor (CSF1R). This inhibition is crucial for modulating macrophage differentiation and maintenance, which are significant in various pathological conditions including cancer and inflammatory diseases .
Binding Affinity and Selectivity
Recent studies demonstrate that this compound exhibits subnanomolar enzymatic inhibition of CSF1R with excellent selectivity towards other kinases within the platelet-derived growth factor receptor (PDGFR) family. The binding conformation observed suggests a DFG-out-like orientation, which is critical for effective inhibition .
Anticancer Properties
This compound has shown promising results in various cancer cell lines. It has been evaluated for its cytotoxic effects against several human cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.25 |
| MDA-MB-231 | 0.30 | |
| MCF-7 | 0.35 |
These findings indicate that the compound has potent anticancer activity, potentially making it a candidate for further development in oncology.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structural features of the pyrrolo[2,3-d]pyrimidine scaffold have been linked to its ability to inhibit viral replication, although the precise molecular targets remain to be elucidated .
Table 2: Antiviral Activity Against Flaviviruses
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| This compound | Zika Virus | >100 |
| Dengue Virus | >100 |
Case Studies
- CSF1R Inhibition Study : A study demonstrated that compounds similar to this compound showed significant inhibition of CSF1R in vitro. These compounds were profiled for pharmacokinetics and stability in vivo, indicating potential therapeutic applications in macrophage-related diseases .
- Antiviral Screening : In another investigation focusing on antiviral properties, derivatives of pyrrolo[2,3-d]pyrimidines were screened against ZIKV and DENV. Compounds exhibited varying degrees of activity with implications for further structural optimization to enhance efficacy against these viruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
